molecular formula C9H15N3 B14893133 1-(Piperazin-1-ylmethyl)cyclopropane-1-carbonitrile

1-(Piperazin-1-ylmethyl)cyclopropane-1-carbonitrile

Cat. No.: B14893133
M. Wt: 165.24 g/mol
InChI Key: RVARUIRRLRAKIB-UHFFFAOYSA-N
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Description

1-(Piperazin-1-ylmethyl)cyclopropane-1-carbonitrile is an organic compound with the molecular formula C9H15N3 and a molecular weight of 165.24 g/mol . This compound is characterized by the presence of a piperazine ring attached to a cyclopropane ring, which is further connected to a carbonitrile group. It is a white crystalline solid that is stable at room temperature .

Chemical Reactions Analysis

1-(Piperazin-1-ylmethyl)cyclopropane-1-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(Piperazin-1-ylmethyl)cyclopropane-1-carbonitrile has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(Piperazin-1-ylmethyl)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, potentially modulating their activity. The cyclopropane ring adds structural rigidity, which can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

1-(Piperazin-1-ylmethyl)cyclopropane-1-carbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

1-(piperazin-1-ylmethyl)cyclopropane-1-carbonitrile

InChI

InChI=1S/C9H15N3/c10-7-9(1-2-9)8-12-5-3-11-4-6-12/h11H,1-6,8H2

InChI Key

RVARUIRRLRAKIB-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CN2CCNCC2)C#N

Origin of Product

United States

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